2,4-Heptanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

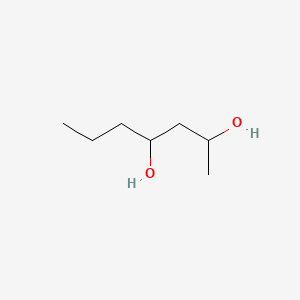

Structure

2D Structure

3D Structure

Properties

CAS No. |

20748-86-1 |

|---|---|

Molecular Formula |

C7H16O2 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

heptane-2,4-diol |

InChI |

InChI=1S/C7H16O2/c1-3-4-7(9)5-6(2)8/h6-9H,3-5H2,1-2H3 |

InChI Key |

XVEOUOTUJBYHNL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC(C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Heptanediol: Chemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2,4-Heptanediol, along with detailed experimental protocols for its synthesis, purification, and analysis. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Properties of this compound

This compound is a chiral diol with the chemical formula C₇H₁₆O₂. Its structure consists of a seven-carbon chain with hydroxyl groups at the second and fourth positions. The presence of two stereocenters gives rise to four possible stereoisomers.

Table 1: Summary of Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 20748-86-1 | [1][2] |

| Molecular Formula | C₇H₁₆O₂ | [1][2] |

| Molecular Weight | 132.20 g/mol | [1] |

| Boiling Point | 107.7 °C at 10 mmHg (Reduced Pressure) | [3] |

| 543.04 K (269.89 °C) (Calculated) | [4] | |

| Melting Point | 260.29 K (-12.86 °C) (Calculated) | [4] |

| Density | Data available from SpringerMaterials | [1] |

| Water Solubility | log10WS: -1.50 (Calculated) | [4] |

| LogP (Octanol/Water Partition Coefficient) | 0.918 (Calculated) | [4] |

| Kovats Retention Index (Semi-standard non-polar) | 1051 | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established organic chemistry principles and general procedures for similar compounds, adapted for this specific molecule.

This protocol describes a two-step synthesis starting from the readily available 4-heptanone (B92745). The first step involves the synthesis of 4-hydroxy-2-heptanone, followed by its reduction to this compound.

2.1.1. Step 1: Synthesis of 4-Hydroxy-2-heptanone

This procedure is adapted from general methods for aldol (B89426) condensation.

-

Materials: 4-Heptanone, Acetone (B3395972), Sodium ethoxide (NaOEt), Diethyl ether (anhydrous), Hydrochloric acid (1 M), Sodium sulfate (B86663) (anhydrous), Magnetic stirrer, Round-bottom flask, Dropping funnel, Ice bath, Separatory funnel, Rotary evaporator.

-

Methodology:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-heptanone (0.1 mol) in 100 mL of anhydrous diethyl ether.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add a solution of sodium ethoxide (0.1 mol) in ethanol (B145695) to the stirred solution of 4-heptanone.

-

After the addition of the base, add acetone (0.1 mol) dropwise via the dropping funnel over a period of 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature overnight.

-

Quench the reaction by slowly adding 50 mL of 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 4-hydroxy-2-heptanone.

-

2.1.2. Step 2: Reduction of 4-Hydroxy-2-heptanone to this compound

This procedure utilizes sodium borohydride (B1222165) for the reduction of the ketone.

-

Materials: Crude 4-hydroxy-2-heptanone from Step 1, Sodium borohydride (NaBH₄), Methanol (B129727), Hydrochloric acid (1 M), Diethyl ether, Sodium sulfate (anhydrous), Magnetic stirrer, Round-bottom flask, Ice bath, Separatory funnel, Rotary evaporator.

-

Methodology:

-

Dissolve the crude 4-hydroxy-2-heptanone (from the previous step) in 150 mL of methanol in a 500 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.05 mol) in small portions to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

-

Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous layer, add 100 mL of water and extract with diethyl ether (3 x 75 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain crude this compound.

-

Due to the relatively high boiling point of diols, vacuum distillation is the preferred method of purification to prevent decomposition.

-

Apparatus: Distillation flask, Fractionating column (e.g., Vigreux), Condenser, Receiving flask, Vacuum pump, Manometer, Heating mantle, Stir bar.

-

Methodology:

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Place the crude this compound into the distillation flask with a magnetic stir bar.

-

Slowly reduce the pressure in the system to the desired level (e.g., 10 mmHg) using the vacuum pump and monitor with the manometer.

-

Begin heating the distillation flask gently with the heating mantle while stirring.

-

Collect any low-boiling impurities in a separate receiving flask.

-

Increase the temperature to distill the this compound. Collect the fraction that distills at a constant temperature. The literature reports a boiling point of 107.7 °C at 10 mmHg[3].

-

Once the product has been collected, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.

-

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for assessing the purity of this compound and identifying any byproducts.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation:

-

Prepare a stock solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

If derivatization is required to improve volatility and peak shape, a common method for diols is silylation. To 100 µL of the stock solution, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 60-70 °C for 30 minutes.

-

-

GC-MS Conditions (suggested):

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable. Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless or with a high split ratio).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized this compound.

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Acquisition Parameters (typical for ¹H NMR):

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm).

-

-

Acquisition Parameters (typical for ¹³C NMR):

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: Appropriate for the expected chemical shift range (e.g., 0 to 220 ppm).

-

Signaling Pathways and Logical Relationships

Currently, there is no scientific literature describing specific signaling pathways or complex biological logical relationships involving this compound. As a simple aliphatic diol, it is not expected to have specific interactions with biological signaling cascades in the manner of complex drugs or biomolecules. Its biological effects are more likely to be related to its physical properties, such as acting as a solvent or affecting cell membrane integrity at high concentrations.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis, purification, and analysis of this compound.

Caption: Experimental workflow for this compound.

This diagram outlines the major steps from starting materials to the final, characterized product. The synthesis phase involves a two-step reaction to produce the crude diol. This is followed by a purification step, typically vacuum distillation, to isolate the pure compound. Finally, analytical techniques such as GC-MS and NMR are employed to confirm the structure and assess the purity of the final product.

References

Structural Elucidation of (2R,4R)-Heptane-2,4-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (2R,4R)-heptane-2,4-diol, an important chiral building block in organic synthesis. The document details the spectroscopic analysis and experimental protocols relevant to its synthesis and characterization, tailored for professionals in the fields of chemical research and drug development.

Introduction

(2R,4R)-Heptane-2,4-diol is a stereoisomer of heptane-2,4-diol, characterized by an anti relationship between the two hydroxyl groups. The precise determination of its three-dimensional structure is crucial for its application in stereoselective synthesis and for understanding its biological activity in potential pharmaceutical applications. This guide outlines the key analytical techniques and synthetic strategies employed in the structural confirmation of this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of (2R,4R)-heptane-2,4-diol is presented in the table below. These values are computed and provide a baseline for experimental verification.

| Property | Value |

| Molecular Formula | C₇H₁₆O₂ |

| Molecular Weight | 132.20 g/mol |

| IUPAC Name | (2R,4R)-heptane-2,4-diol |

| CAS Number | 918819-72-4 |

| Canonical SMILES | CCC--INVALID-LINK--O">C@HO |

| InChI Key | XVEOUOTUJBYHNL-RNFRBKRXSA-N |

Synthesis of (2R,4R)-Heptane-2,4-diol

The stereoselective synthesis of anti-1,3-diols such as (2R,4R)-heptane-2,4-diol can be achieved through various methods. A common and effective strategy involves the chelation-controlled reduction of a corresponding β-hydroxy ketone. This approach provides high diastereoselectivity for the desired anti-diol.

Experimental Protocol: Synthesis via Chelation-Controlled Reduction

This protocol outlines a two-step synthesis starting from readily available precursors.

Step 1: Synthesis of (R)-4-hydroxyheptan-2-one

-

Reaction Setup: To a solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dry dichloromethane (B109758) (DCM) at 0 °C, add trimethylaluminum (B3029685) (1.1 eq) dropwise. Stir the mixture for 30 minutes.

-

Addition of Ester: Add a solution of ethyl (R)-3-hydroxybutanoate (1.0 eq) in DCM to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Grignard Reaction: Cool the reaction mixture to 0 °C and add propylmagnesium bromide (1.2 eq) dropwise. Stir for 2 hours at 0 °C.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (R)-4-hydroxyheptan-2-one.

Step 2: Diastereoselective Reduction to (2R,4R)-Heptane-2,4-diol

-

Chelation: Dissolve the (R)-4-hydroxyheptan-2-one (1.0 eq) in a 2:1 mixture of dry methanol (B129727) and tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C. Add diethyl(methoxy)borane (1.1 eq) to form a chelated intermediate.

-

Reduction: Add sodium borohydride (B1222165) (1.5 eq) portion-wise to the cooled solution. Stir the reaction mixture at -78 °C for 4 hours.

-

Work-up: Quench the reaction by the slow addition of hydrogen peroxide followed by a 3 M aqueous solution of sodium hydroxide. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield (2R,4R)-heptane-2,4-diol.

Spectroscopic Data for Structural Elucidation

The definitive structural confirmation of (2R,4R)-heptane-2,4-diol relies on a combination of spectroscopic techniques, including Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of 1,3-diols typically shows characteristic fragmentation patterns. The molecular ion peak (M+) may be weak or absent. Common fragmentation pathways include the loss of water (M-18), and α-cleavage adjacent to the hydroxyl groups.

Predicted Mass Spectrometry Data:

| m/z | Predicted Fragmentation |

| 132 | [M]⁺ (Molecular Ion) |

| 114 | [M - H₂O]⁺ |

| 101 | [M - CH₂OH]⁺ |

| 87 | [M - C₃H₇]⁺ |

| 73 | [CH(OH)CH₂CH(OH)]⁺ |

| 45 | [CH₃CH(OH)]⁺ |

| 43 | [C₃H₇]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the stereochemical relationships of protons.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For (2R,4R)-heptane-2,4-diol, the spectrum is expected to show distinct signals for the protons on the carbon backbone and the hydroxyl groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | m | 1H | H-2 |

| ~3.85 | m | 1H | H-4 |

| ~2.50 | br s | 2H | -OH |

| ~1.60 | ddd | 1H | H-3a |

| ~1.45 | m | 2H | H-5 |

| ~1.35 | ddd | 1H | H-3b |

| ~1.20 | d | 3H | H-1 |

| ~0.95 | t | 3H | H-7 |

| ~1.40 | sextet | 2H | H-6 |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~72.5 | C-4 |

| ~68.0 | C-2 |

| ~45.0 | C-3 |

| ~38.0 | C-5 |

| ~23.0 | C-1 |

| ~19.0 | C-6 |

| ~14.0 | C-7 |

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity and spatial relationships within the molecule.

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For (2R,4R)-heptane-2,4-diol, COSY would show correlations between H-1/H-2, H-2/H-3, H-3/H-4, H-4/H-5, H-5/H-6, and H-6/H-7.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton to its corresponding carbon atom based on the predicted chemical shifts.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the carbon skeleton. For example, correlations from the H-1 methyl protons to C-2 and C-3 would be expected.

Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation and the key relationships between the atoms in the molecule.

Caption: Experimental workflow for the synthesis and structural elucidation.

Caption: Key COSY correlations in (2R,4R)-Heptane-2,4-diol.

Caption: Selected long-range HMBC correlations.

Conclusion

The structural elucidation of (2R,4R)-heptane-2,4-diol is a critical step in harnessing its potential in stereoselective synthesis and medicinal chemistry. A combination of a well-defined synthetic route, such as the chelation-controlled reduction of a β-hydroxy ketone, and comprehensive spectroscopic analysis using mass spectrometry and a suite of 1D and 2D NMR techniques, allows for the unambiguous confirmation of its structure and stereochemistry. The data and protocols presented in this guide serve as a valuable resource for researchers working with this and related chiral molecules.

Spectroscopic Data of (2S,4S)-Heptane-2,4-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for (2S,4S)-Heptane-2,4-diol. Due to a lack of publicly available experimental spectra for this specific stereoisomer, this document presents predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established spectroscopic principles and data from analogous compounds. This guide also includes detailed, generalized experimental protocols for the spectroscopic analysis of chiral diols, intended to aid researchers in the characterization of (2S,4S)-Heptane-2,4-diol and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (2S,4S)-Heptane-2,4-diol. It is critical to note that these are theoretical values and should be confirmed by experimental data.

Predicted ¹H NMR Data (CDCl₃, 500 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 | 0.92 | t | 7.4 |

| H3a, H3b | 1.30-1.45 | m | - |

| H5a, H5b | 1.45-1.60 | m | - |

| H6 | 1.21 | d | 6.2 |

| H2, H4 | 3.80-4.00 | m | - |

| OH (x2) | 1.5-3.0 | br s | - |

Predicted ¹³C NMR Data (CDCl₃, 125 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | 14.1 |

| C2 | 65.0 |

| C3 | 42.0 |

| C4 | 68.0 |

| C5 | 40.0 |

| C6 | 23.0 |

| C7 | 10.0 |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H | Stretching (H-bonded) | 3600-3200 | Strong, Broad |

| C-H (sp³) | Stretching | 2960-2850 | Strong |

| C-O | Stretching | 1100-1000 | Strong |

Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Predicted Relative Intensity (%) | Proposed Fragment |

| 132 | < 5 | [M]⁺ |

| 117 | 20 | [M - CH₃]⁺ |

| 114 | 15 | [M - H₂O]⁺ |

| 99 | 40 | [M - H₂O - CH₃]⁺ |

| 87 | 100 | [CH₃CH(OH)CH₂CH(OH)]⁺ or [CH(OH)CH₂CH(OH)C₃H₇]⁺ |

| 71 | 60 | [C₅H₁₁]⁺ |

| 57 | 80 | [C₄H₉]⁺ |

| 45 | 90 | [CH₃CHOH]⁺ |

| 43 | 70 | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a chiral diol like (2S,4S)-Heptane-2,4-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of the diol sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm.

-

2D NMR (COSY, HSQC, HMBC): These experiments should be performed to aid in the complete assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a solvent that has minimal interference in the IR region of interest (e.g., CCl₄). Use a liquid sample cell with an appropriate path length.

Data Acquisition:

-

Record a background spectrum of the salt plates or the solvent-filled cell.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Sample Introduction:

-

Direct Infusion: Introduce a dilute solution of the sample directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the sample is volatile, use a GC to separate it from any impurities before it enters the mass spectrometer.

Data Acquisition:

-

Ionize the sample using a standard electron energy (typically 70 eV for EI).

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

The resulting mass spectrum will show the molecular ion peak (if stable enough) and various fragment ions. The fragmentation pattern is used to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chiral diol.

Caption: A flowchart illustrating the general workflow for the synthesis, spectroscopic analysis, and structural elucidation of (2S,4S)-Heptane-2,4-diol.

References

An In-depth Technical Guide to the Solubility of 2,4-Heptanediol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Heptanediol in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document combines established principles of chemical solubility with detailed experimental protocols to empower researchers to determine and predict the solubility of this compound for their specific applications.

Introduction to this compound and its Solubility

This compound is a chiral diol with the chemical formula C₇H₁₆O₂. Its structure, featuring two hydroxyl (-OH) groups on a seven-carbon chain, imparts both polar and non-polar characteristics. The hydroxyl groups are capable of hydrogen bonding, which significantly influences its solubility profile. Generally, diols exhibit good solubility in polar solvents, a characteristic that diminishes as the carbon chain length increases.[1] The "like dissolves like" principle is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be miscible.

Estimated Solubility of this compound

The following table summarizes the estimated solubility of this compound in various classes of organic solvents at standard temperature and pressure (25 °C, 1 atm). These estimations are qualitative and should be confirmed experimentally.

| Solvent Class | Solvent Example | Estimated Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Miscible | The hydroxyl groups of both the solute and solvent can form strong hydrogen bonds, leading to high miscibility. |

| Isopropanol, n-Butanol | Soluble | Longer chain alcohols are still polar enough to dissolve this compound, though miscibility may decrease slightly. | |

| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor, facilitating the dissolution of this compound. |

| Esters | Ethyl Acetate (B1210297) | Moderately Soluble | Ethyl acetate is less polar than ketones and alcohols, leading to reduced but still significant solubility. |

| Ethers | Diethyl Ether | Sparingly Soluble | Diethyl ether is a relatively non-polar solvent with limited ability to engage in hydrogen bonding, resulting in lower solubility. |

| Tetrahydrofuran (THF) | Moderately Soluble | THF is more polar than diethyl ether and a better hydrogen bond acceptor, leading to higher solubility. | |

| Hydrocarbons | Hexane, Toluene | Insoluble/Slightly Soluble | These are non-polar solvents, and the energy required to break the hydrogen bonds between this compound molecules is not compensated by interactions with the solvent. |

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed methodology for the experimental determination of the thermodynamic solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with Refractive Index Detector (HPLC-RID))

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for at least 4 hours to permit the undissolved this compound to settle.

-

-

Sampling and Filtration:

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately weigh the filtered aliquot.

-

Dilute the sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC-RID) to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of this compound in the same solvent.

-

-

Data Reporting:

-

Calculate the solubility from the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in the determination and prediction of this compound solubility.

References

Health and safety data for 2,4-Heptanediol

An In-Depth Technical Guide to the Health and Safety Data of 2,4-Heptanediol

Disclaimer: Limited specific health and safety data for this compound is available in the public domain. The information presented herein is a combination of available data for this compound and related short-chain aliphatic diols to provide a comprehensive overview for researchers, scientists, and drug development professionals. All data should be handled with the understanding that a complete toxicological profile for this compound has not been established.

Chemical and Physical Properties

This section summarizes the known chemical and physical properties of this compound. The data is compiled from various chemical databases and provides a foundational understanding of the substance.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | heptane-2,4-diol | PubChem[1] |

| Molecular Formula | C₇H₁₆O₂ | PubChem[1] |

| Molecular Weight | 132.20 g/mol | PubChem[1][2] |

| CAS Number | 20748-86-1 | PubChem[1] |

| Appearance | Clear, Colorless to Almost Colorless Liquid | Inferred from related compounds[3] |

| Boiling Point | 130°C at 1.5 kPa | Inferred from related compounds[3] |

| LogP (Octanol/Water Partition Coefficient) | 0.918 (Calculated) | Cheméo[4] |

| Water Solubility | -1.50 (Log10 of Water solubility in mol/l) (Calculated) | Cheméo[4] |

| Vapor Pressure | No Data Available | |

| Density | No Data Available | |

| Flash Point | No Data Available |

Health and Safety Hazards

Due to the absence of specific toxicological data for this compound, this section outlines potential hazards based on the safety data sheets (SDS) of structurally similar aliphatic diols. These compounds may cause irritation to the skin and eyes and may be harmful if inhaled or ingested.

Potential Health Effects:

-

Eye Contact: May cause eye irritation.[5] Symptoms can include redness, itching, and watering.[5]

-

Skin Contact: May cause skin irritation.[5] Prolonged or repeated contact may lead to dermatitis in sensitive individuals.[5]

-

Inhalation: Inhalation of vapors or mists may cause respiratory irritation.[5] High concentrations of vapors could lead to drowsiness, dizziness, headaches, and nausea.[5]

-

Ingestion: Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea.[5]

Handling and Storage:

-

Handling: Use in a well-ventilated area.[6] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[6]

-

Storage: Keep container tightly closed in a cool, dark, and well-ventilated place.[3][6] Store away from incompatible materials such as oxidizing agents.[3]

Experimental Protocols for Safety Assessment

Standardized OECD guidelines are followed to assess the safety of chemical substances. The following are detailed methodologies for key toxicological endpoints.

Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause skin irritation or corrosion.[1][7]

Methodology:

-

Animal Model: A single healthy young adult albino rabbit is typically used for the initial test.[8]

-

Test Substance Application: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area of clipped skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.[8][9]

-

Exposure: The exposure duration is typically 4 hours.[8]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[8] If effects persist, observations can continue for up to 14 days.[7]

-

Scoring: Skin reactions are scored based on a standardized scale.

-

Confirmatory Testing: If the initial test does not show corrosive effects but indicates irritation, the test is confirmed on one or two additional animals.[7]

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or damage.[3][4]

Methodology:

-

Animal Model: The test is initially performed on a single healthy adult albino rabbit.[10]

-

Test Substance Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye.[4] The other eye remains untreated and serves as a control.[4]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[11] Observations may be extended up to 21 days to assess the reversibility of any effects.[10]

-

Evaluation: The cornea, iris, and conjunctiva are evaluated and scored for opacity, inflammation, redness, and swelling.

-

Confirmatory Testing: If the initial test does not show severe irritation or corrosion, the response is confirmed using up to two additional animals.[12]

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute oral toxicity of a substance.[5][13] It is designed to use fewer animals and cause less suffering than traditional LD50 tests.[13][14]

Methodology:

-

Animal Model: The test is typically conducted on rats.[5]

-

Sighting Study: An initial "sighting study" is performed on a single animal to determine the appropriate starting dose for the main study.[15] Dosing is sequential.

-

Main Study: Groups of animals of a single sex are dosed at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[15]

-

Dosing: The substance is administered orally by gavage.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[15]

-

Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed effects at specific dose levels, rather than determining a precise LD50 value.[2]

Visualizations

The following diagrams illustrate a general workflow for chemical safety assessment and a hypothetical cellular response to a chemical stressor.

Figure 1: A generalized workflow for chemical safety assessment.

Figure 2: A generalized cellular response to a chemical stressor.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. researchgate.net [researchgate.net]

- 3. nucro-technics.com [nucro-technics.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. testinglab.com [testinglab.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. nucro-technics.com [nucro-technics.com]

- 8. Acute skin Irritation-corrosion test. OECD 404: 2015. - IVAMI [ivami.com]

- 9. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 10. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 11. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

- 12. flashpointsrl.com [flashpointsrl.com]

- 13. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 14. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 15. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

An In-depth Technical Guide to 2,4-Heptanediol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Heptanediol, a seven-carbon diol with potential applications in various scientific fields. This document collates available information on its chemical and physical properties, spectroscopic data, and outlines a plausible synthetic approach based on established organic chemistry principles. While the specific discovery and initial isolation of this compound are not well-documented in readily available literature, this guide offers a detailed theoretical framework for its preparation and characterization. The potential biological significance of this molecule is also discussed, drawing inferences from related chemical structures.

Introduction

This compound (CAS No: 20748-86-1) is a chemical compound with the molecular formula C₇H₁₆O₂.[1][2] As a diol, its structure features two hydroxyl (-OH) groups, located at the second and fourth positions of a heptane (B126788) backbone. This arrangement of functional groups allows for the existence of stereoisomers, specifically (2R,4R), (2S,4S), (2R,4S), and (2S,4R) enantiomeric and diastereomeric pairs.[3][4] The presence and orientation of these hydroxyl groups are expected to significantly influence the molecule's physical properties, reactivity, and biological activity. While its direct involvement in major signaling pathways or as a drug candidate is not yet established, its structure as a short-chain diol suggests potential roles as a chiral building block in organic synthesis, a solvent, or a precursor for more complex molecules.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.

| Property | Value | Unit | Source |

| Molecular Formula | C₇H₁₆O₂ | PubChem[1] | |

| Molecular Weight | 132.20 | g/mol | PubChem[1] |

| CAS Number | 20748-86-1 | NIST[2] | |

| IUPAC Name | heptane-2,4-diol | PubChem[1] | |

| Boiling Point (at reduced pressure) | 380.7 | K (107.55 °C) at 0.01 bar | NIST[5] |

| Topological Polar Surface Area | 40.5 | Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] | |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] | |

| Rotatable Bond Count | 4 | PubChem[1] |

Table 1: Physicochemical Properties of this compound

Synthesis and Isolation

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from readily available precursors, as illustrated in the workflow diagram below.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2,4-Heptanedione (Claisen Condensation)

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of sodium ethoxide in absolute ethanol.

-

Reagent Addition: A mixture of acetone and ethyl butyrate is added dropwise to the stirred sodium ethoxide solution at room temperature.

-

Reaction: The reaction mixture is then heated to reflux for several hours to drive the condensation reaction to completion.

-

Work-up: After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) and extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 2,4-heptanedione can be purified by vacuum distillation.

Step 2: Synthesis of this compound (Reduction)

-

Reaction Setup: A round-bottom flask is charged with a solution of 2,4-heptanedione in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Reagent Addition: Sodium borohydride (B1222165) (NaBH₄) is added portion-wise to the stirred solution at 0 °C (ice bath).

-

Reaction: The reaction is allowed to warm to room temperature and stirred for several hours until the reduction is complete (monitored by TLC).

-

Work-up: The reaction is quenched by the slow addition of water, and the solvent is removed under reduced pressure. The aqueous residue is then extracted with an organic solvent.

-

Purification: The combined organic extracts are washed, dried, and the solvent is evaporated. The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Spectroscopic Data

| Technique | Data | Source |

| ¹³C NMR | A ¹³C NMR spectrum is available on PubChem, recorded on a Bruker HX-90 instrument. | PubChem[1] |

| Mass Spectrometry | The NIST WebBook provides mass spectral data for the related compound 2,4-Heptanedione, which can be used as a reference for the precursor. | NIST[6] |

| ¹H NMR | While a specific ¹H NMR spectrum for this compound is not provided, spectra for the similar compound 2,4-Pentanediol are available and can offer insights into the expected peak patterns and chemical shifts. | ChemicalBook[7] |

Table 2: Spectroscopic Data for this compound and Related Compounds

Biological Activity and Potential Applications

Currently, there is a lack of specific studies detailing the biological activity or toxicological profile of this compound. General toxicological studies on related short-chain glycols suggest a low potential for significant hazard. However, the absence of specific data for this compound necessitates caution and further investigation.

Given its structure, this compound could serve as a valuable chiral synthon in the synthesis of more complex, biologically active molecules. The stereocenters at positions 2 and 4 can be controlled or separated to provide enantiomerically pure building blocks for drug development.

Conclusion

This compound is a simple diol with well-defined physicochemical properties. While its historical discovery and initial isolation are not prominently documented, its synthesis can be reliably achieved through the reduction of 2,4-heptanedione. The lack of specific biological and toxicological data highlights an area for future research, particularly concerning the activities of its different stereoisomers. For researchers in organic synthesis and drug discovery, this compound represents a potentially useful chiral building block for the construction of novel molecular architectures.

Experimental Workflow Visualization

The logical flow of synthesizing and purifying this compound can be visualized as follows:

Caption: Overall experimental workflow for the synthesis and purification of this compound.

References

- 1. This compound | C7H16O2 | CID 140758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. (2R,4R)-Heptane-2,4-diol | C7H16O2 | CID 13330188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2R,4S)-heptane-2,4-diol | C7H16O2 | CID 170849193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. 2,4-Heptanedione [webbook.nist.gov]

- 7. 2,4-PENTANEDIOL(625-69-4) 1H NMR spectrum [chemicalbook.com]

A Theoretical Exploration of 2,4-Heptanediol Conformations: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of flexible molecules like 2,4-heptanediol is critical in determining their physical, chemical, and biological properties. As a chiral 1,3-diol, its three-dimensional structure is governed by a delicate interplay of steric hindrance, torsional strain, and intramolecular hydrogen bonding. Understanding these conformational preferences is paramount in fields such as drug design, where molecular shape dictates interactions with biological targets, and in materials science for predicting bulk properties. This technical guide provides a comprehensive overview of the theoretical methods used to calculate and analyze the conformations of this compound. While direct computational studies on this compound are not extensively available in peer-reviewed literature, this paper extrapolates from established methodologies and findings for similar short-chain acyclic diols to present a robust framework for its conformational analysis. This includes detailed computational protocols, expected quantitative data, and visualizations of the underlying principles and workflows.

Introduction to Conformational Analysis of Acyclic Diols

Acyclic molecules, free from the constraints of a ring system, can adopt a multitude of conformations through rotation around their single bonds.[1] For diols, the presence of two hydroxyl groups introduces the possibility of intramolecular hydrogen bonding, which can significantly influence the stability of certain conformers.[2] The relative orientation of these hydroxyl groups and the alkyl substituents determines the overall shape and polarity of the molecule.

This compound, a seven-carbon chain with hydroxyl groups at the second and fourth positions, presents a rich conformational space. The key rotational bonds that dictate its overall shape are the C2-C3 and C3-C4 bonds. The relative energies of the staggered and eclipsed conformations around these bonds, along with the potential for hydrogen bonding between the O2 and O4 atoms, are the primary determinants of the most stable conformers.

Theoretical Calculation Methodologies

The conformational analysis of molecules like this compound is predominantly carried out using computational chemistry methods. The most common and effective approaches are Density Functional Theory (DFT), Molecular Mechanics (MM), and Ab initio calculations.

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for studying systems with hydrogen bonding.

Experimental Protocol: DFT Calculation of this compound Conformations

-

Initial Structure Generation: A systematic or stochastic conformational search is performed to identify potential low-energy conformers of this compound. This can be achieved using molecular mechanics force fields like MMFF94s.

-

Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-311++G(d,p) basis set.[3] The inclusion of diffuse functions (++) is important for accurately describing hydrogen bonding.

-

Solvation Effects: To simulate a more realistic environment, solvation effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).[4] The choice of solvent (e.g., water, chloroform) will depend on the intended application.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

Relative Energy Calculation: The relative energies of the conformers are determined by comparing their Gibbs free energies. This allows for the identification of the most stable conformers and the Boltzmann population of each at a given temperature.

Molecular Mechanics (MM)

Molecular mechanics methods are computationally less expensive than DFT and are ideal for initial conformational searches of large molecules or for systems where a qualitative understanding of conformational preferences is sufficient.

Experimental Protocol: Molecular Mechanics Conformational Search

-

Force Field Selection: A suitable force field, such as MMFF94s or AMBER, is chosen. The choice depends on the specific functionalities present in the molecule.

-

Conformational Search Algorithm: A systematic or Monte Carlo search algorithm is employed to explore the potential energy surface by rotating the key dihedral angles (C2-C3 and C3-C4 in this compound).

-

Energy Minimization: Each generated conformation is subjected to energy minimization to find the nearest local minimum.

-

Ranking of Conformers: The conformers are then ranked based on their steric energies to identify the most plausible low-energy structures for further analysis with more accurate methods like DFT.

Ab initio Calculations

Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), are based on first principles and can offer higher accuracy than DFT for certain systems, particularly where electron correlation effects are significant. However, they are computationally more demanding. For molecules of the size of this compound, methods like MP2 with a suitable basis set (e.g., aug-cc-pVDZ) can be used to refine the energies of the most stable conformers identified by DFT.[4]

Predicted Conformational Preferences of this compound

Based on studies of shorter 1,3-diols like 1,3-propanediol (B51772) and 2,4-pentanediol, the conformational landscape of this compound is expected to be dominated by conformers that can form an intramolecular hydrogen bond between the hydroxyl group at C2 and the one at C4. This forms a pseudo-six-membered ring, which is energetically favorable.

The key dihedral angles to consider are O2-C2-C3-C4 and C2-C3-C4-O4. The relative orientations of the methyl group at C2 and the propyl group at C4 will also contribute to the stability through steric interactions.

The most stable conformers are predicted to have a gauche relationship between the two hydroxyl groups, allowing for the formation of a hydrogen bond. Anti-periplanar arrangements of the bulky alkyl groups are generally favored to minimize steric strain.

Quantitative Data Presentation

The following tables summarize the expected quantitative data for the low-energy conformers of this compound, based on extrapolations from computational studies of similar, smaller diols. These values are illustrative and would need to be confirmed by specific calculations for this compound.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer ID | Description | Predicted Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) at 298 K |

| Conf-1 | Gauche, Intramolecular H-bond, Anti alkyl groups | 0.00 | 75.3 |

| Conf-2 | Gauche, Intramolecular H-bond, Gauche alkyl groups | 0.85 | 15.6 |

| Conf-3 | Anti, No H-bond, Anti alkyl groups | 1.50 | 5.2 |

| Conf-4 | Anti, No H-bond, Gauche alkyl groups | 2.10 | 2.1 |

| Conf-5 | Eclipsed (Transition State) | > 4.00 | < 0.1 |

Table 2: Key Predicted Dihedral Angles for the Most Stable Conformer (Conf-1)

| Dihedral Angle | Predicted Value (degrees) |

| H-O2-C2-C3 | ~175 |

| O2-C2-C3-C4 | ~60 |

| C2-C3-C4-O4 | ~-60 |

| C3-C4-O4-H | ~5 |

| C1-C2-C3-C4 | ~170 |

| C3-C4-C5-C6 | ~180 |

Visualizations

The following diagrams, created using the DOT language, illustrate the key concepts and workflows discussed in this guide.

Conclusion and Future Directions

The theoretical calculation of this compound conformations provides invaluable insights into its molecular structure and potential interactions. While this guide has extrapolated from studies on smaller diols, it lays out a clear and detailed protocol for a dedicated computational investigation of this molecule. The dominance of conformers featuring intramolecular hydrogen bonds is a key predicted feature, which has significant implications for its use in drug development and materials science.

Future work should focus on performing these specific calculations for this compound to validate the predictions made in this guide. Furthermore, molecular dynamics simulations could provide a more dynamic picture of the conformational equilibria and the kinetics of interconversion between different conformers in various solvent environments. Such studies will undoubtedly contribute to a deeper understanding of the structure-property relationships of this and similar chiral diols.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 2,4-Heptanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral 1,3-diols is a critical transformation in organic chemistry, as these structural motifs are prevalent in a wide array of natural products and pharmaceutical agents. 2,4-Heptanediol, a chiral 1,3-diol, possesses two stereogenic centers, leading to the existence of four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The ability to selectively synthesize a single stereoisomer is paramount for its application in drug development and as a chiral building block.

The most powerful and widely adopted method for the enantioselective synthesis of 1,3-diols is the asymmetric hydrogenation of the corresponding 1,3-diketone. Pioneered by Noyori and his co-workers, the use of ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP, allows for the highly efficient and stereoselective reduction of β-dicarbonyl compounds. This methodology can be tuned to selectively furnish either the syn or anti diastereomers with high enantiomeric purity.

These application notes provide a comprehensive overview and detailed protocols for the enantioselective synthesis of syn- and anti-2,4-heptanediol via the asymmetric hydrogenation of 2,4-heptanedione, utilizing established Noyori-type catalyst systems.

Application Notes

The asymmetric hydrogenation of 2,4-heptanedione to this compound is a highly versatile and scalable reaction. The choice of the chiral ligand, solvent, and reaction conditions dictates the stereochemical outcome, enabling access to different stereoisomers.

-

Catalyst System: The catalyst is typically a ruthenium(II) complex coordinated with a chiral diphosphine ligand. The most common and effective ligand for this transformation is 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). Both (R)-BINAP and (S)-BINAP are commercially available, allowing for the synthesis of the desired enantiomers of the product. The choice of the BINAP enantiomer determines the absolute configuration of the resulting diol.

-

Stereochemical Control: The hydrogenation of 2,4-heptanedione proceeds in a stepwise manner. The stereochemistry of the first reduction dictates the enantiomeric excess (ee) of the intermediate hydroxyketone. The subsequent reduction of the second ketone is directed by the existing stereocenter and the chiral catalyst, determining the diastereomeric ratio (dr) of the final diol product.

-

Diastereoselectivity (syn vs. anti): The diastereoselectivity of the reaction is highly dependent on the solvent and additives. Protic solvents like methanol (B129727) generally favor the formation of the syn diastereomer due to the formation of a six-membered chelate intermediate with the ruthenium catalyst. Aprotic solvents such as dichloromethane (B109758) (DCM) tend to favor the formation of the anti diastereomer.

-

Substrate and Catalyst Purity: The success of the asymmetric hydrogenation is highly contingent on the purity of the substrate, solvent, and catalyst. The substrate, 2,4-heptanedione, should be purified prior to use. Solvents must be anhydrous and degassed to prevent catalyst deactivation. The Ru-BINAP catalyst is sensitive to air and moisture and should be handled under an inert atmosphere.

Data Presentation: Exemplary Performance of Ru-BINAP Catalysts

The following tables summarize the expected quantitative data for the enantioselective hydrogenation of 2,4-heptanedione based on results from analogous substrates. This data is intended to be exemplary and may vary based on specific experimental conditions.

Table 1: Enantioselective Synthesis of syn-2,4-Heptanediol

| Entry | Catalyst | Substrate/Catalyst Ratio | Solvent | Pressure (atm H₂) | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) of syn |

|---|---|---|---|---|---|---|---|---|---|

| 1 | RuCl₂[(R)-BINAP] | 1000:1 | Methanol | 100 | 50 | 24 | 95 | >99:1 | 99 |

| 2 | RuCl₂[(S)-BINAP] | 1000:1 | Methanol | 100 | 50 | 24 | 94 | >99:1 | 99 |

| 3 | RuBr₂[(R)-BINAP] | 1000:1 | Ethanol | 80 | 60 | 20 | 92 | 98:2 | 98 |

| 4 | RuI₂[(S)-BINAP] | 500:1 | Methanol | 100 | 50 | 18 | 96 | >99:1 | >99 |

Table 2: Enantioselective Synthesis of anti-2,4-Heptanediol

| Entry | Catalyst | Substrate/Catalyst Ratio | Solvent | Pressure (atm H₂) | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) of anti |

|---|---|---|---|---|---|---|---|---|---|

| 1 | RuCl₂[(R)-BINAP] | 1000:1 | CH₂Cl₂ | 100 | 25 | 48 | 90 | 95:5 | 98 |

| 2 | RuCl₂[(S)-BINAP] | 1000:1 | CH₂Cl₂ | 100 | 25 | 48 | 88 | 96:4 | 98 |

| 3 | RuBr₂[(R)-BINAP] | 500:1 | THF | 100 | 30 | 40 | 85 | 92:8 | 97 |

| 4 | RuI₂[(S)-BINAP] | 1000:1 | CH₂Cl₂ | 120 | 25 | 36 | 91 | 97:3 | 99 |

Experimental Protocols

Caution: These reactions involve hydrogen gas under pressure and require the use of a high-pressure reactor (autoclave) and appropriate safety precautions. All manipulations involving the catalyst should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Protocol 1: Synthesis of (2R,4R)-2,4-Heptanediol (syn diastereomer)

This protocol is adapted from the well-established Noyori asymmetric hydrogenation of β-keto esters and diketones.

Materials:

-

2,4-Heptanedione (purified by distillation)

-

RuCl₂[(R)-BINAP] catalyst

-

Anhydrous, degassed methanol

-

High-pressure reactor (autoclave) with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a glovebox, charge a glass liner for the autoclave with RuCl₂[(R)-BINAP] (e.g., 0.1 mol% relative to the substrate).

-

Add anhydrous, degassed methanol (e.g., 0.2 M concentration of the substrate).

-

Add 2,4-heptanedione (1.0 eq).

-

Seal the glass liner and place it inside the autoclave.

-

Seal the autoclave and remove it from the glovebox.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave with hydrogen to 100 atm.

-

Place the autoclave in a heating mantle on a magnetic stirrer and heat to 50 °C.

-

Stir the reaction mixture vigorously for 24 hours.

-

After cooling to room temperature, carefully vent the excess hydrogen gas.

-

Open the autoclave and remove the reaction mixture.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford pure (2R,4R)-2,4-heptanediol.

-

Determine the yield, diastereomeric ratio (by ¹H NMR or GC), and enantiomeric excess (by chiral HPLC or GC) of the product.

Protocol 2: Synthesis of (2R,4S)-2,4-Heptanediol (anti diastereomer)

Materials:

-

2,4-Heptanedione (purified by distillation)

-

RuCl₂[(R)-BINAP] catalyst

-

Anhydrous, degassed dichloromethane (CH₂Cl₂)

-

High-pressure reactor (autoclave) with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a glovebox, charge a glass liner for the autoclave with RuCl₂[(R)-BINAP] (e.g., 0.1 mol% relative to the substrate).

-

Add anhydrous, degassed dichloromethane (e.g., 0.2 M concentration of the substrate).

-

Add 2,4-heptanedione (1.0 eq).

-

Seal the glass liner and place it inside the autoclave.

-

Seal the autoclave and remove it from the glovebox.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave with hydrogen to 100 atm.

-

Stir the reaction mixture vigorously at room temperature (25 °C) for 48 hours.

-

Carefully vent the excess hydrogen gas.

-

Open the autoclave and remove the reaction mixture.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure (2R,4S)-2,4-Heptanediol.

-

Determine the yield, diastereomeric ratio (by ¹H NMR or GC), and enantiomeric excess (by chiral HPLC or GC) of the product.

Visualizations

Caption: General reaction scheme for the enantioselective hydrogenation of 2,4-heptanedione.

Application of (2R,4R)-Heptane-2,4-diol as a Chiral Auxiliary: Information Not Available

A comprehensive review of scientific literature and patent databases reveals no specific applications of (2R,4R)-Heptane-2,4-diol as a chiral auxiliary in asymmetric synthesis. Consequently, the detailed application notes, experimental protocols, and quantitative data requested by researchers, scientists, and drug development professionals cannot be provided at this time.

Chiral auxiliaries are essential tools in modern organic chemistry, enabling the stereocontrolled synthesis of complex molecules by temporarily introducing a chiral element to a non-chiral substrate.[1][2] This approach directs the formation of a desired stereoisomer, which is crucial in the development of pharmaceuticals and other biologically active compounds where specific stereochemistry often dictates efficacy and safety.[3]

While a wide variety of chiral auxiliaries have been developed and are commercially available, (2R,4R)-Heptane-2,4-diol does not appear to be among the documented compounds used for this purpose. Searches for its application in diastereoselective reactions, asymmetric alkylations, aldol (B89426) reactions, or cycloadditions have not yielded any specific examples or protocols.

The class of molecules to which (2R,4R)-Heptane-2,4-diol belongs, chiral 1,3-diols, are indeed valuable in asymmetric synthesis.[4][5] They are often employed as chiral ligands for metal catalysts or as starting materials for the synthesis of more complex chiral molecules.[4][6] However, the specific utility of (2R,4R)-Heptane-2,4-diol as a detachable chiral auxiliary that directs stereoselective transformations has not been reported in the available literature.

Several factors could contribute to the absence of this information:

-

(2R,4R)-Heptane-2,4-diol may not be an effective chiral auxiliary. Its structural and electronic properties might not provide a sufficient steric or electronic bias to induce high levels of diastereoselectivity in common asymmetric reactions.

-

It may be a novel or niche compound with applications that are not yet published in peer-reviewed literature or patents.

-

The synthesis of enantiomerically pure (2R,4R)-Heptane-2,4-diol may be challenging or costly, making it less attractive compared to more readily available and well-established chiral auxiliaries.

For researchers interested in the field of asymmetric synthesis, a vast body of literature exists on well-established chiral auxiliaries. Some of the most common and effective classes include:

-

Oxazolidinones (Evans auxiliaries): Widely used for stereoselective aldol reactions, alkylations, and Diels-Alder reactions.[1]

-

Camphorsultams (Oppolzer's auxiliaries): Effective in a variety of asymmetric transformations.

-

1,1'-Bi-2-naphthol (BINOL): A versatile chiral ligand and auxiliary for a wide range of reactions.[1][7]

-

Pseudoephedrine and related compounds: Utilized as practical and efficient chiral auxiliaries for the asymmetric alkylation of enolates.[1]

Below is a generalized workflow for the application of a generic chiral auxiliary, which would theoretically apply to (2R,4R)-Heptane-2,4-diol if it were to be used in this context.

Caption: A generalized workflow for the application of a chiral auxiliary.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Asymmetric Reduction of Ketones Using 2,4-Heptanediol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the asymmetric reduction of prochiral ketones to chiral secondary alcohols using catalysts derived from 2,4-heptanediol. This method offers a valuable strategy for synthesizing enantiomerically enriched compounds, which are crucial intermediates in the pharmaceutical and fine chemical industries. The protocols focus on the use of a chiral catalyst formed in situ from a this compound derivative and a borane (B79455) source for the enantioselective reduction of a range of ketone substrates.

Introduction

The enantioselective reduction of ketones is a fundamental transformation in organic synthesis for the creation of chiral secondary alcohols. A variety of methods have been developed to achieve this, with catalytic approaches being highly desirable due to the use of a substoichiometric amount of a chiral inducer. Chiral diols, in the presence of a hydride source like borane, can form chiral complexes that facilitate the enantioselective transfer of a hydride to a prochiral ketone. While complex diols like BINOL are well-studied, simpler chiral aliphatic diols such as derivatives of this compound represent a cost-effective and accessible alternative.

The mechanism of reduction often involves the formation of a chiral oxazaborolidine-like intermediate when a borane source is used. This intermediate coordinates with the ketone in a sterically defined manner, directing the hydride attack to one of the enantiotopic faces of the carbonyl group, thus leading to the formation of one enantiomer of the alcohol in excess.

Data Presentation

The following table summarizes representative results for the asymmetric reduction of various ketones using a catalyst system derived from (2R,4R)-2,4-heptanediol and borane dimethyl sulfide (B99878) complex.

| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (e.e., %) |

| 1 | Acetophenone (B1666503) | 1-Phenylethanol | 92 | 88 (R) |

| 2 | 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | 89 | 91 (R) |

| 3 | 2-Heptanone | 2-Heptanol | 85 | 82 (R) |

| 4 | Propiophenone | 1-Phenyl-1-propanol | 90 | 85 (R) |

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Reduction of Acetophenone

This protocol describes a general method for the asymmetric reduction of acetophenone as a representative aromatic ketone.

Materials:

-

(2R,4R)-2,4-Heptanediol

-

Borane dimethyl sulfide complex (BMS, 2.0 M in THF)

-

Acetophenone

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware (round-bottom flasks, dropping funnel, etc.)

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Catalyst Formation:

-

To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add (2R,4R)-2,4-heptanediol (0.1 mmol, 1.0 equiv).

-

Add anhydrous THF (10 mL) to dissolve the diol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add borane dimethyl sulfide complex (0.1 mmol, 1.0 equiv) dropwise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, and then at room temperature for 1 hour to ensure the formation of the chiral catalyst.

-

-

Reduction Reaction:

-

Cool the catalyst solution to -20 °C.

-

In a separate flask, prepare a solution of acetophenone (1.0 mmol, 10 equiv) in anhydrous THF (5 mL).

-

Add the acetophenone solution dropwise to the catalyst solution over 10 minutes.

-

Slowly add additional borane dimethyl sulfide complex (1.1 mmol, 11 equiv) to the reaction mixture, maintaining the temperature at -20 °C.

-

Stir the reaction mixture at -20 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench the reaction by the slow, dropwise addition of methanol (5 mL) at -20 °C.

-

Allow the mixture to warm to room temperature.

-

Add 1 M HCl (10 mL) and stir for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 20 mL).

-

Wash the combined organic layers sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-phenylethanol.

-

-

Characterization:

-

Determine the yield of the purified product.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

-

Visualizations

Caption: Experimental workflow for the asymmetric reduction of ketones.

Application Note: Chromatographic Separation of 2,4-Heptanediol Diastereomers

Abstract

This application note provides detailed protocols for the separation of 2,4-heptanediol diastereomers using gas chromatography (GC) and high-performance liquid chromatography (HPLC). Given the absence of a specific established method for this compound, the methodologies presented here are based on established principles for the separation of analogous aliphatic diols and other diastereomeric compounds.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Protocols for both direct analysis of the underivatized diols and analysis following derivatization to enhance separation are described. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who require the separation and quantification of this compound diastereomers.

Introduction

This compound is a chiral compound possessing two stereocenters, leading to the existence of two pairs of enantiomers, which are diastereomeric to each other (specifically, (2R,4R)- and (2S,4S)-heptanediol are enantiomers, as are (2R,4S)- and (2S,4R)-heptanediol; the (R,R)/(S,S) pair is diastereomeric to the (R,S)/(S,R) pair). The separation of these diastereomers is crucial for stereoselective synthesis, pharmacological studies, and quality control in various chemical industries. Chromatographic techniques are well-suited for this purpose, offering high resolution and sensitivity. This note details proposed starting methods for achieving this separation by GC and HPLC.

Chromatographic Separation Strategies

The separation of diastereomers can be achieved on both chiral and achiral stationary phases.[2] While enantiomers require a chiral environment for separation, diastereomers have different physical properties and can often be separated on conventional achiral columns. However, chiral columns can also provide excellent selectivity for diastereomers.[4] Both gas and liquid chromatography offer viable pathways for this separation. For GC, the volatility of the analyte is a key consideration, and derivatization can be employed to improve chromatographic behavior.[15][16][17][18] For HPLC, normal-phase chromatography is often effective for separating diastereomers with small polarity differences.[4][5][7][9][10][13]

Experimental Workflow

The overall workflow for the chromatographic separation of this compound diastereomers involves sample preparation, which may include derivatization, followed by chromatographic analysis and data processing.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. hplc.eu [hplc.eu]

- 3. Separation of diastereoisomers by gas–liquid chromatography : esters of butane-2,3-diol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. Separation of diastereomers - Chromatography Forum [chromforum.org]

- 5. Separation and purification of sphingomyelin diastereomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chromatographytoday.com [chromatographytoday.com]

- 10. researchgate.net [researchgate.net]

- 11. Supercritical fluid chromatography versus high performance liquid chromatography for enantiomeric and diastereoisomeric separations on coated polysaccharides-based stationary phases: Application to dihydropyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. gcms.cz [gcms.cz]

- 16. derivatization of 1,2 diols - Chromatography Forum [chromforum.org]

- 17. cis-diol derivatization - Chromatography Forum [chromforum.org]

- 18. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]

Spectroscopic analysis of 2,4-Heptanediol using NMR and mass spectrometry

Application Note: Spectroscopic Characterization of 2,4-Heptanediol

Introduction this compound is a seven-carbon diol with the molecular formula C₇H₁₆O₂ and a molecular weight of approximately 132.20 g/mol .[1][2][3] As a chiral molecule, it exists in multiple stereoisomeric forms. The structural elucidation and purity assessment of this compound are critical in various research and development settings, including chemical synthesis and drug development. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the comprehensive structural analysis of this compound.

Molecular Structure The structure of this compound consists of a seven-carbon chain with hydroxyl (-OH) groups located at positions 2 and 4.

Spectroscopic Analysis Overview NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR is used to determine the number of different types of protons, their connectivity, and their chemical environment. ¹³C NMR provides information on the number and types of carbon atoms present. Mass spectrometry is employed to determine the molecular weight and to deduce structural features through the analysis of fragmentation patterns. The primary fragmentation pathways for alcohols in mass spectrometry are alpha-cleavage and dehydration (loss of a water molecule).[4][5][6]

Predicted ¹H NMR Spectral Data